N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-14-6-2-4-8-16(14)22-11-17(20)19-9-12-10-21-15-7-3-1-5-13(12)15/h1-8,12H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZRUEUXVFZTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzofuran intermediate The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones
Cyclization Reaction: The initial step involves the cyclization of ortho-hydroxyaryl ketones to form the benzofuran ring.
Fluorophenoxy Group Introduction: The fluorophenoxy group is introduced through nucleophilic substitution reactions using appropriate fluorinated phenols.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have demonstrated that compounds related to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide exhibit anticonvulsant properties. For instance, a series of benzofuran-acetamide derivatives were synthesized and tested for their efficacy against seizures induced by maximal electroshock in mice. The findings revealed that several derivatives displayed significant anticonvulsant activity, with some compounds showing potency comparable to established antiepileptic drugs like phenytoin.
Key Findings:
- Compounds demonstrated effective seizure prevention at doses as low as 30 mg/kg.
- Relative potency values ranged from 0.16 to 0.74 compared to phenytoin, indicating potential for further development in epilepsy treatment .
Antibacterial Properties
The antibacterial activity of fluorinated compounds has gained attention due to their effectiveness against various pathogens. Research indicates that this compound and its derivatives can inhibit bacterial growth through mechanisms involving enzymatic inhibition.
Study Insights:
- The presence of fluorine in the compound structure enhances antibacterial potency.
- In vitro studies have shown strong activity against human pathogenic strains, suggesting that these compounds could serve as alternatives to traditional antibiotics .
Anticancer Potential
Emerging research highlights the anticancer properties of compounds similar to this compound. Investigations into the cytotoxic effects on various cancer cell lines have indicated promising results.
Notable Observations:
- Compounds have been shown to induce apoptosis in cancer cell lines such as MCF cells.
- The cytotoxicity of certain derivatives was quantified, revealing IC50 values that suggest significant potential for therapeutic use in oncology .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticonvulsant | Prevents seizures in animal models | Potency comparable to phenytoin; effective at low doses |
| Antibacterial | Inhibits growth of pathogenic bacteria | Strong activity against various strains |
| Anticancer | Induces apoptosis in cancer cell lines | Significant cytotoxicity observed |
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The benzofuran moiety is known to interact with various biological targets, while the fluorophenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Compound 30 (82% yield) demonstrates superior synthetic accessibility compared to 31 (54%) and 32 (51%), likely due to steric and electronic effects of substituents .
- Agrochemical Analogs : Alachlor (a chloroacetamide herbicide) shares the acetamide core but differs in halogenation (Cl vs. F) and substituent bulk, which may influence environmental persistence and toxicity .
Functional Group Impact on Physicochemical Properties
- Fluorophenoxy vs.
- Dihydrobenzofuran vs. Isoxazole/Quinoline: Unlike indolin-3-ylidene or quinolinyl-containing analogs (), the dihydrobenzofuran core in the target compound may enhance rigidity and π-π stacking interactions, affecting binding affinity in biological targets .
- Trifluoromethylphenyl Analogs: A related compound, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide (), replaces the fluorophenoxy group with a CF₃-substituted phenyl ring. The CF₃ group’s strong electron-withdrawing effects could enhance hydrophobic interactions but reduce solubility compared to the target compound .
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a fluorophenoxy acetamide group. Its molecular formula is , and it exhibits distinct chemical properties that contribute to its biological activities.
1. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) Values:
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
| Staphylococcus aureus | 0.0048 |
These values indicate potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting its potential as an antimicrobial agent .
2. Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. This compound has been investigated for its effects on cancer cell lines.
In Vitro Studies:
Studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency in inhibiting cancer cell growth .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of DNA Synthesis: The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis: It has been suggested that the compound promotes programmed cell death in malignant cells.
- Antioxidant Activity: The presence of the benzofuran moiety contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed that it effectively inhibited the growth of multiple pathogens. The study utilized agar diffusion methods to assess the inhibition zones, confirming its potential for therapeutic applications against infections caused by resistant strains .
Case Study 2: Anticancer Potential
In another study focusing on anticancer properties, this compound was tested against human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability with significant morphological changes observed under microscopy, suggesting apoptosis induction .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a 2,3-dihydrobenzofuran derivative with a fluorophenoxyacetamide precursor. For example, analogous acetamides are synthesized via multi-step reactions starting from substituted phenols or heterocyclic intermediates. In similar compounds, hydrogen peroxide oxidation and reactions with activating agents like N,N′-carbonyldiimidazole (CDI) are critical for forming the acetamide bond . Optimizing stoichiometry (e.g., 1:1 molar ratios of reactants) and temperature (e.g., 273 K for controlled acyl chloride reactions) improves yield and purity .
Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine small-molecule structures, while SHELXS/SHELXD assist in solving phase problems. Hydrogen-bonding patterns and dihedral angles (e.g., 60.5° between aromatic planes in analogous structures) are analyzed to confirm stereochemistry . For non-crystalline samples, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate connectivity, with emphasis on fluorophenoxy proton splitting patterns and benzofuran methylene signals .
Q. What preliminary assays are used to evaluate biological activity, and how are false positives mitigated?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition, receptor-binding studies) are prioritized. For anticonvulsant or CNS activity (common for benzofuran derivatives), maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents are employed. Dose-response curves (e.g., 10–100 mg/kg) and control groups (vehicle/positive controls like phenytoin) reduce variability. False positives are addressed via orthogonal assays (e.g., patch-clamp electrophysiology for ion channel targets) .
Advanced Research Questions
Q. How do substituents on the benzofuran and fluorophenoxy moieties affect structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., electron-withdrawing groups on the fluorophenoxy ring, alkyl chains on benzofuran). For example, replacing 2-fluorophenoxy with 2-chlorophenoxy reduces anticonvulsant potency by 30% in MES models, suggesting halogen electronegativity impacts target binding . Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Tyr residues in GABA_A receptors) .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent DMSO concentration). Meta-analysis of published data with standardized protocols (e.g., NIH Assay Guidance Manual) is recommended. For example, IC₅₀ discrepancies in kinase inhibition assays are resolved by normalizing to ATP concentrations (1 mM vs. 10 μM) . Independent validation in ≥3 labs using blinded samples ensures reproducibility .
Q. How are hydrogen-bonding networks and crystal packing analyzed to predict solubility and stability?
- Methodional Answer : Graph-set analysis (e.g., Etter’s rules) maps hydrogen-bonding motifs (e.g., R₂²(8) patterns in acetamides). For N-[(2,3-dihydro-1-benzofuran-3-yl)methyl] derivatives, N–H···O bonds stabilize crystal lattices, reducing hygroscopicity. Solubility is predicted via Hansen solubility parameters (HSPiP software) and correlated with logP values (e.g., ClogP ~2.5 for moderate lipophilicity) .
Q. What in silico methods predict metabolic pathways and toxicity risks?
- Methodological Answer : Tools like SWISSADME predict Phase I metabolism (e.g., CYP3A4-mediated oxidation of benzofuran methyl groups). Toxicity risks (e.g., hepatotoxicity) are assessed via QSAR models (e.g., ProTox-II), which flag structural alerts like Michael acceptors or thiol reactivity. For fluorophenoxy derivatives, fluorine’s metabolic stability reduces oxidative dehalogenation risks compared to chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
